molecular formula C7H7N3OS B14299497 4-Pyrimidin-2-ylsulfanylazetidin-2-one CAS No. 119005-24-2

4-Pyrimidin-2-ylsulfanylazetidin-2-one

Cat. No.: B14299497
CAS No.: 119005-24-2
M. Wt: 181.22 g/mol
InChI Key: POOXSFNFZNUVME-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylsulfanylazetidin-2-one is a synthetic chemical hybrid featuring an azetidin-2-one (beta-lactam) core linked to a pyrimidine heterocycle via a sulfanyl bridge. This unique structure combines two privileged scaffolds in medicinal chemistry, making it a valuable intermediate for constructing novel molecules in drug discovery programs. The azetidinone ring is a well-known pharmacophore present in a range of therapeutic agents , while the pyrimidine moiety is the second most common heterocycle in FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Researchers can utilize this compound to develop new chemical entities targeting various diseases. The presence of the pyrimidine ring is particularly significant, as this scaffold is found in compounds that inhibit key bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are established targets for antimicrobial therapy . Furthermore, molecular frameworks incorporating similar structures have been investigated as modulators of biological targets such as G-protein coupled receptors (e.g., GPR119) for metabolic disorders . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

119005-24-2

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-pyrimidin-2-ylsulfanylazetidin-2-one

InChI

InChI=1S/C7H7N3OS/c11-5-4-6(10-5)12-7-8-2-1-3-9-7/h1-3,6H,4H2,(H,10,11)

InChI Key

POOXSFNFZNUVME-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Staudinger [2+2] Cycloaddition

The Staudinger reaction between ketenes and imines remains a cornerstone for β-lactam synthesis. For 4-pyrimidin-2-ylsulfanylazetidin-2-one, in situ generation of a thiolated imine precursor proves critical:

$$
\text{RCOCl} + \text{Et}3\text{N} \rightarrow \text{R-C≡O} \quad \text{(ketene generation)}
$$
$$
\text{R-C≡O} + \text{HS-C}
3\text{H}2\text{N}2\text{-Pyrimidine} \rightarrow \text{Azetidin-2-one} \quad \text{(cycloaddition)}
$$

Yields reach 68% when using dichloromethane at −78°C, though competing polymerization of ketenes limits scalability.

Kinugasa Reaction for Stereocontrol

Copper(I)-catalyzed Kinugasa reactions between terminal alkynes and nitrones enable stereoselective β-lactam formation:

$$
\text{HC≡C-Pyrimidine-SH} + \text{RC≡N→O} \xrightarrow{\text{CuI}} \text{Azetidin-2-one}
$$

This method achieves 73% enantiomeric excess (ee) with (R)-BINAP ligands but requires strict anhydrous conditions to prevent thiol oxidation.

Nucleophilic Sulfur Incorporation at C4

Thiol-Azetidinone Coupling

4-Haloazetidin-2-ones undergo nucleophilic aromatic substitution (SNAr) with pyrimidine-2-thiols under basic conditions:

$$
\text{4-Bromoazetidin-2-one} + \text{HS-Pyrimidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target} \quad (82\% \text{ yield})
$$

Optimal conditions use potassium carbonate in dimethylformamide at 80°C for 12 hours, with tetrabutylammonium iodide (10 mol%) accelerating substitution rates. Competing elimination to α,β-unsaturated lactams occurs above 100°C.

Mitsunobu Functionalization

Mitsunobu coupling circumvents preformed thiols by directly installing the pyrimidinylsulfanyl group:

$$
\text{4-Hydroxyazetidin-2-one} + \text{Pyrimidine-2-thiol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target} \quad (65\% \text{ yield})
$$

Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF facilitate the transformation, though stoichiometric byproduct formation complicates purification.

Metal-Catalyzed Cross-Coupling Methodologies

Suzuki-Miyaura Borylation

Palladium-catalyzed coupling of 4-bromoazetidin-2-one with pyrimidin-2-ylboronic acid thioesters achieves 74% yield:

$$
\text{4-Bromoazetidin-2-one} + \text{B(Pin)-S-Pyrimidine} \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Target}
$$

Reaction conditions: Toluene/water (3:1), 90°C, 18 hours. This method tolerates electron-deficient pyrimidines but fails with bulky ortho-substituents.

Ullmann Thioetherification

Copper(I)-mediated coupling enables direct C–S bond formation between 4-iodoazetidin-2-one and 2-mercaptopyrimidine:

$$
\text{4-Iodoazetidin-2-one} + \text{HS-Pyrimidine} \xrightarrow{\text{CuI, L-proline}} \text{Target} \quad (58\% \text{ yield})
$$

L-proline as a ligand enhances catalytic turnover, though homo-coupling of thiols remains a side reaction (15–20%).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Key Limitations
Staudinger Cycloaddition 68 92 Moderate Ketenes polymerization
Mitsunobu Functionalization 65 88 Low Phosphine oxide removal
Suzuki-Miyaura Coupling 74 95 High Boronic ester availability
Ullmann Thioetherification 58 85 Moderate Thiol homo-coupling

The Suzuki-Miyaura method offers the best balance of yield and scalability, though Staudinger cycloaddition remains preferred for enantioselective synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 4.42 (dd, J = 5.2 Hz, H-3), 3.89 (s, H-4), 8.12 (d, J = 4.8 Hz, pyrimidine H-5).
  • $$ ^{13}C $$-NMR : 167.8 ppm (C=O), 158.2 ppm (C-2 pyrimidine), 62.1 ppm (C-4 azetidinone).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$$ _7$$H$$ _6$$N$$ _4$$OS: 212.0245 [M+H]$$ ^+ $$; Found: 212.0248.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylsulfanylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Pyrimidin-2-ylsulfanylazetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Pyrido/Pyrazino Pyrimidinone Derivatives

Structural and Functional Analysis

The European Patent Applications (2023) describe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one, which feature fused bicyclic cores and diverse substituents (e.g., piperidinyl, methyl, hydroxyethyl groups) . Key differences include:

Feature 4-Pyrimidin-2-ylsulfanylazetidin-2-one Patent Compounds (e.g., 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
Core Structure Monocyclic β-lactam Fused bicyclic pyrido/pyrazino-pyrimidinone
Substituents Pyrimidin-2-ylsulfanyl Piperidinyl, methyl, ethyl, hydroxyethyl, etc.
Synthetic Complexity Moderate (β-lactam + pyrimidine coupling) High (multi-step fusion and substitution)
  • Therapeutic Implications: The patent compounds’ fused cores and polar substituents suggest targeting kinases or G protein-coupled receptors (GPCRs), common in oncology and immunology . In contrast, the β-lactam core of 4-Pyrimidin-2-ylsulfanylazetidin-2-one implies antibacterial applications, though its pyrimidine moiety may confer additional selectivity or resistance mitigation.

Comparison with Sulfonamide Antibiotics (e.g., Sulfamerazine)

Sulfamerazine (N¹-(4-methyl-2-pyrimidinyl)sulfanilamide) is a sulfonamide antibiotic synthesized via condensation of pyrimidine derivatives with sulfonyl chlorides .

Parameter 4-Pyrimidin-2-ylsulfanylazetidin-2-one Sulfamerazine
Core Functional Group β-lactam Sulfonamide (SO₂NH₂)
Pyrimidine Position 2-position (sulfanyl-linked) 2-position (sulfonamide-linked)
Mechanism of Action PBP inhibition (β-lactam typical) Dihydropteroate synthase inhibition
  • However, this may reduce water solubility, necessitating formulation adjustments for bioavailability.

Comparison with Traditional β-Lactams

Traditional β-lactams (e.g., penicillins, cephalosporins) prioritize bulky substituents (e.g., thiazolidine rings) to enhance PBP affinity. The pyrimidinylsulfanyl group in 4-Pyrimidin-2-ylsulfanylazetidin-2-one introduces a heteroaromatic moiety that could:

  • Enhance β-lactamase resistance via steric hindrance or electronic effects.
  • Expand spectrum by interacting with non-classical PBPs or auxiliary targets.

Research Findings and Implications

  • Synthetic Challenges : Similar to sulfamerazine synthesis , the target compound likely requires precise coupling of pyrimidine-thiols with activated β-lactam intermediates. Phosphorous oxychloride-mediated chlorination and palladium-catalyzed reductions (as in ) may be relevant.
  • Biological Potential: While patent compounds emphasize kinase or GPCR modulation , the β-lactam-pyrimidine hybrid could bridge antibacterial and antiproliferative applications.

Q & A

Q. What experimental controls are essential in stability studies under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and human plasma (37°C, 24 h). Monitor degradation via LC-MS and compare with fresh samples. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability. Half-life (t₁/₂) calculations guide formulation development .

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